molecular formula C17H12F3NO7S B4821253 methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate

methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate

Cat. No. B4821253
M. Wt: 431.3 g/mol
InChI Key: DQWCKRMSORCXIS-UHFFFAOYSA-N
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Description

Methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate is a chemical compound that belongs to the class of sulfoxides. It is commonly known as Niflumic acid, which is a non-steroidal anti-inflammatory drug (NSAID). Niflumic acid is used in various scientific research applications due to its unique properties.

Mechanism of Action

Niflumic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding results in the blocking of chloride ion flow through the channel. The inhibition of chloride channels leads to the alteration of various physiological processes such as cell volume regulation, neuronal excitability, and smooth muscle contraction.
Biochemical and Physiological Effects:
Niflumic acid has various biochemical and physiological effects. It has anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. It also affects cell volume regulation, neuronal excitability, and smooth muscle contraction. Niflumic acid is known to inhibit the growth of cancer cells, making it a potential anti-cancer drug.

Advantages and Limitations for Lab Experiments

Niflumic acid has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also relatively inexpensive compared to other compounds used in scientific research. However, Niflumic acid has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It is also known to have some toxic effects on cells.

Future Directions

Niflumic acid has several potential future directions for scientific research. It can be used in the development of new anti-inflammatory and analgesic drugs. It can also be used in the study of cancer and other diseases that involve chloride channels. Further research can be done to understand the mechanism of action of Niflumic acid and its effects on various physiological processes. The development of new methods for synthesizing Niflumic acid can also be explored.

Scientific Research Applications

Niflumic acid is widely used in scientific research due to its unique properties. It is known to inhibit chloride channels, which are involved in various physiological processes such as cell volume regulation, neuronal excitability, and smooth muscle contraction. Niflumic acid is used to study the role of chloride channels in these processes. It is also used in the study of pain and inflammation, as it has anti-inflammatory and analgesic properties.

properties

IUPAC Name

methyl 4-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO7S/c1-27-16(23)10-2-5-12(6-3-10)28-15(22)9-29(26)14-7-4-11(17(18,19)20)8-13(14)21(24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWCKRMSORCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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